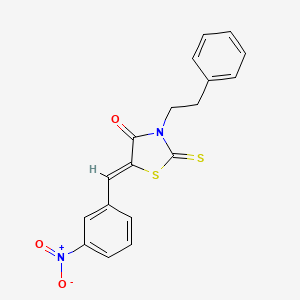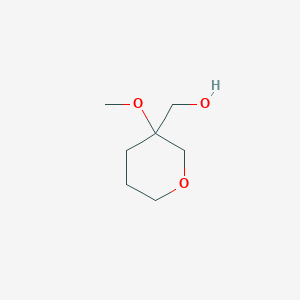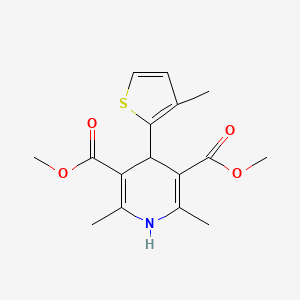![molecular formula C7H15NO2 B2536410 [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol CAS No. 2253630-11-2](/img/structure/B2536410.png)
[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical applications. This compound is characterized by the presence of two hydroxymethyl groups attached to a pyrrolidine ring, making it a versatile intermediate in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Chemische Anwendungen
Verbesserung der Löslichkeit: Tris(hydroxymethyl)aminomethan ist eine vielseitige Pufferverbindung, die in der Biochemie weit verbreitet ist. Seine hydrophilen Eigenschaften machen es wertvoll für Löslichkeits- und Kristallisationsstudien .
Medizinische Chemie
Antikrebs-Potenzial: Unter den Derivaten von Tris(hydroxymethyl)aminomethan zeigte (5-((2-(Hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol eine bemerkenswerte Antikrebsaktivität. Diese Verbindung rechtfertigt weitere Untersuchungen auf ihre potenzielle therapeutische Anwendung .
Analytische Chemie
Hydrophile Interaktionschromatographie (HILIC): Funktionalisierte Siliziumpartikel, die Tris(hydroxymethyl)aminomethan enthalten, wurden in der HILIC eingesetzt. Diese Partikel verbessern die Trennung von hydrophilen Verbindungen in chromatographischen Analysen .
Pharmazeutische Formulierungen
Hilfsstoff: Aufgrund seiner geringen Toxizität und Kompatibilität mit verschiedenen Arzneimittelformulierungen wird Tris(hydroxymethyl)aminomethan als Hilfsstoff in pharmazeutischen Produkten verwendet.
Zusammenfassend lässt sich sagen, dass Tris(hydroxymethyl)aminomethan vielfältige Anwendungen in biologischen, chemischen und medizinischen Kontexten aufweist. Forscher untersuchen weiterhin sein Potenzial, was es zu einer faszinierenden Verbindung für zukünftige Untersuchungen macht. 🌟
Wirkmechanismus
Safety and Hazards
The safety information available indicates that “[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol” may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, IF ON SKIN: Wash with plenty of soap and water, IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and immediately call a POISON CENTER or doctor/physician .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methylpyrrolidine.
Hydroxymethylation: The hydroxymethyl groups are introduced through a hydroxymethylation reaction. This can be achieved by reacting 5-methylpyrrolidine with formaldehyde in the presence of a base such as sodium hydroxide.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and reduce the production cost.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxymethyl groups are replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Alkylated or acylated derivatives.
Chemistry:
Intermediate in Organic Synthesis: this compound is used as an intermediate in the synthesis of various complex organic molecules.
Building Block: It serves as a building block for the construction of heterocyclic compounds and natural product analogs.
Biology and Medicine:
Pharmaceuticals: The compound is explored for its potential use in the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industry:
Polymer Chemistry: The compound is used in the synthesis of specialized polymers with unique properties.
Material Science: It finds applications in the development of advanced materials with specific functionalities.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A basic structure without hydroxymethyl groups.
N-Methylpyrrolidine: A methylated derivative of pyrrolidine.
Hydroxymethylpyrrolidine: A compound with a single hydroxymethyl group.
Uniqueness:
Structural Features: The presence of two hydroxymethyl groups in [3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol distinguishes it from other pyrrolidine derivatives, providing unique reactivity and interaction potential.
Applications: Its dual hydroxymethyl groups make it a versatile intermediate in organic synthesis and pharmaceutical research, offering more functionalization options compared to similar compounds.
Eigenschaften
IUPAC Name |
[3-(hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-6-2-7(4-9,5-10)3-8-6/h6,8-10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDDZKZDKISTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)(CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}piperidine](/img/structure/B2536327.png)


![5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2536332.png)

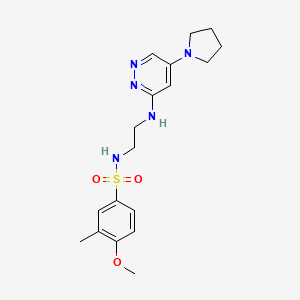
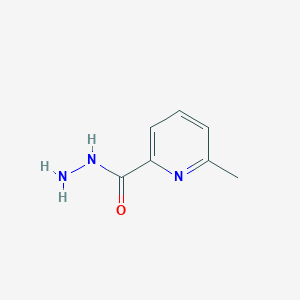
![N-(4-ethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2536338.png)
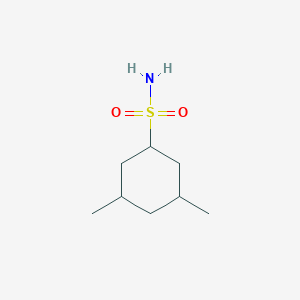
![2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B2536343.png)
